

# What is Fmoc-Tyr(2-Br-Z)-OH and its chemical structure

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## Compound of Interest

Compound Name: **Fmoc-Tyr(2-Br-Z)-OH**

Cat. No.: **B557363**

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## An In-depth Technical Guide to Fmoc-Tyr(2-Br-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N- $\alpha$ -Fmoc-O-(2-bromobenzylloxycarbonyl)-L-tyrosine, commonly abbreviated as **Fmoc-Tyr(2-Br-Z)-OH**, is a protected amino acid derivative crucial for its application in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, its utility in peptide synthesis, and detailed experimental protocols for its incorporation into peptide chains. The selection of the appropriate protecting group for the tyrosine side chain is a critical consideration in peptide synthesis to prevent unwanted side reactions, and the 2-bromobenzylloxycarbonyl (2-Br-Z) group offers specific advantages in certain synthetic strategies.

## Core Chemical Properties

**Fmoc-Tyr(2-Br-Z)-OH** is an Fmoc-protected tyrosine derivative.<sup>[1]</sup> The key chemical identifiers and physical properties of **Fmoc-Tyr(2-Br-Z)-OH** are summarized below.

Property	Value
Full Chemical Name	N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzylloxycarbonyl)-L-tyrosine
Abbreviation	Fmoc-Tyr(2-Br-Z)-OH
CAS Number	147688-40-2 <a href="#">[1]</a>
Molecular Formula	C <sub>32</sub> H <sub>26</sub> BrNO <sub>7</sub> <a href="#">[1]</a>
Molecular Weight	616.46 g/mol <a href="#">[1]</a>
Appearance	White to off-white powder
Solubility	Soluble in N,N-dimethylformamide (DMF) and other common organic solvents used in peptide synthesis.

## Chemical Structure

The chemical structure of **Fmoc-Tyr(2-Br-Z)-OH** incorporates three key components: the L-tyrosine amino acid backbone, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the  $\alpha$ -amino group, and the 2-bromobenzylloxycarbonyl (2-Br-Z) protecting group on the phenolic hydroxyl group of the tyrosine side chain.

Chemical structure of Fmoc-Tyr(2-Br-Z)-OH

Caption: Chemical structure of **Fmoc-Tyr(2-Br-Z)-OH**.

## Role in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-Tyr(2-Br-Z)-OH** is utilized as a building block in Fmoc-based solid-phase peptide synthesis, a methodology that allows for the stepwise assembly of amino acids on a solid support. The Fmoc group at the N-terminus is temporarily protecting the amine and is removed at each cycle with a mild base, typically piperidine, to allow for the coupling of the next amino acid.

The 2-Br-Z group serves as a semi-permanent protecting group for the tyrosine side chain, preventing O-acylation and other potential side reactions during the synthesis. The stability of

the 2-Br-Z group under the basic conditions of Fmoc deprotection is a critical factor for its successful application in this synthetic strategy.

## Experimental Protocols

The following protocols provide a general framework for the incorporation of **Fmoc-Tyr(2-Br-Z)-OH** into a peptide sequence using manual solid-phase peptide synthesis. Reagent quantities are based on a 0.1 mmol synthesis scale and should be adjusted accordingly for different scales.

### Resin Swelling and Fmoc Deprotection

- Resin Swelling: Place the resin (e.g., Rink Amide resin, 0.1 mmol) in a fritted syringe reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add a 20% (v/v) solution of piperidine in DMF to the resin.
  - Agitate the mixture for 5 minutes and then drain the solution.
  - Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
  - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

### Coupling of Fmoc-Tyr(2-Br-Z)-OH

The choice of coupling reagent is critical for efficient peptide bond formation. Common and effective coupling reagents for Fmoc-amino acids include carbodiimides (like DIC) in the presence of an additive (like HOBt) or uronium/aminium salts (like HBTU or HATU).

Protocol using HBTU/DIPEA:

- Activation Mixture Preparation: In a separate vessel, dissolve **Fmoc-Tyr(2-Br-Z)-OH** (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3

mmol) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

- Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated with a fresh activation mixture.
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

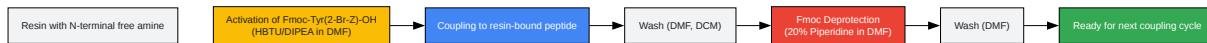
## Final Cleavage and Deprotection of the 2-Br-Z Group

The cleavage of the completed peptide from the resin and the removal of the side-chain protecting groups, including the 2-Br-Z group, is typically achieved with a strong acid cocktail.

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
- Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and the resin used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood. Agitate the mixture at room temperature for 2-4 hours.
- Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
- Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
- Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

# Logical Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps in a single coupling cycle for the incorporation of **Fmoc-Tyr(2-Br-Z)-OH** in Fmoc-based solid-phase peptide synthesis.



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Caption: A single coupling cycle in Fmoc-SPPS using **Fmoc-Tyr(2-Br-Z)-OH**.

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## References

- 1. scbt.com [scbt.com]
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